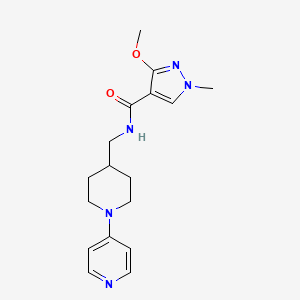
3-methoxy-1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery of Novel Inhibitors and Receptor Binding Assays
Research has led to the discovery of novel molecules with significant potential as inhibitors for various enzymes and receptors. A study highlighted the synthesis and optimization of 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors showcase potential for further exploration in disease models, emphasizing their role in understanding ATM kinase's function in cellular processes (Degorce et al., 2016).
Additionally, the development of G protein-biased dopaminergics, incorporating a pyrazolo[1,5-a]pyridine substructure, demonstrates a novel approach to designing therapeutics targeting dopamine receptors. These compounds, through their selective activation of G proteins over β-arrestin recruitment, provide a foundation for creating more effective and side-effect-free treatments for psychiatric disorders (Möller et al., 2017).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds offers insights into potential pharmacological applications. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells highlights the therapeutic potential of these compounds in cancer treatment (Hassan et al., 2014). This research exemplifies the ongoing efforts to discover new compounds with potential anticancer properties.
Catalysis and Organic Synthesis
Studies in catalysis and organic synthesis have led to the development of efficient methods for creating complex molecules. The microwave-assisted direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate, resulting in carboxamides in good yields, demonstrates advancements in synthetic methodologies, facilitating the production of compounds for further pharmacological testing (Milosevic et al., 2015).
Antimicrobial and Antifungal Activities
The exploration of new compounds for antimicrobial and antifungal applications remains a critical area of research. The synthesis of new pyridine derivatives and their evaluation for antimicrobial activity introduces potential new agents for combating microbial infections. Such studies are essential for addressing the growing concern of antibiotic resistance and finding new therapeutic strategies (Patel et al., 2011).
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21-12-15(17(20-21)24-2)16(23)19-11-13-5-9-22(10-6-13)14-3-7-18-8-4-14/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXKUULAILIOTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

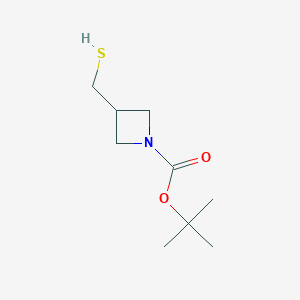
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2371863.png)

![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)
![Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2371867.png)
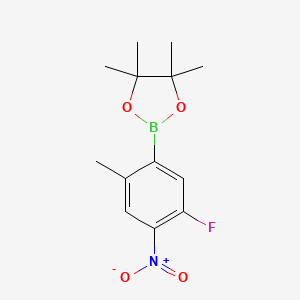
![5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2371869.png)

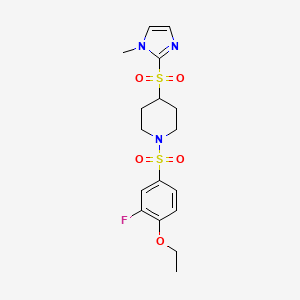

![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)
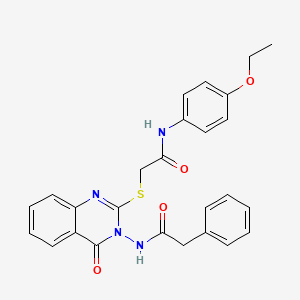
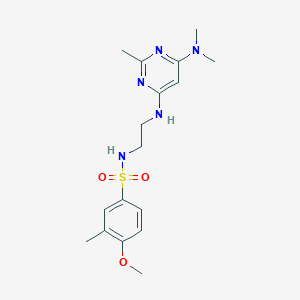
![1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2371881.png)